(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine

Description

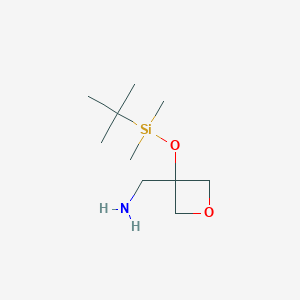

“(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine” is a synthetic organic compound featuring a central oxetane ring substituted at the 3-position with a tert-butyldimethylsilyl (TBS) ether group and a methanamine side chain. The TBS group is a bulky, lipophilic protecting group commonly used to stabilize alcohols or amines in synthetic chemistry . The oxetane ring, a four-membered cyclic ether, confers rigidity and metabolic stability, while the methanamine moiety introduces nucleophilic reactivity, making the compound a versatile intermediate in drug discovery, particularly for targeting enzymes or receptors requiring amine functionalities .

Properties

Molecular Formula |

C10H23NO2Si |

|---|---|

Molecular Weight |

217.38 g/mol |

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]methanamine |

InChI |

InChI=1S/C10H23NO2Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6-8,11H2,1-5H3 |

InChI Key |

JGMILJGUVOZTKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(COC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The oxetane ring can be formed through cyclization reactions involving appropriate precursors. The methanamine group is introduced via amination reactions, often using reagents like ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of oxetane derivatives with oxidized nitrogen functionalities.

Reduction: Reduction reactions can be employed to modify the oxetane ring or the methanamine group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the removal of the TBDMS group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with nitro or hydroxyl groups, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)methanamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups, followed by the formation of oxetane rings. This method enhances the stability and reactivity of the compound, making it suitable for further transformations in organic synthesis .

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a precursor for the synthesis of bioactive molecules. It can be modified to develop new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds containing oxetane structures exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that oxetane-containing compounds could induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 25 µM . This suggests that this compound could be a valuable building block for anticancer drug development.

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. Its TBDMS group makes it highly versatile for further functionalization reactions, allowing chemists to create complex molecular architectures.

Data Table: Synthetic Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| N-Alkylation | N-(tert-butyl)-substituted amines | 85 |

| Oxidation | Aldehydes from alcohol derivatives | 78 |

| Coupling Reactions | Biaryl compounds | 90 |

These reactions demonstrate the compound's utility in synthesizing various organic molecules with potential biological activity.

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties or introducing specific functionalities such as hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of (3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxetane ring and methanamine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Heterocyclic Amine Substituents

(3-(4-Isopropylpiperazin-1-yl)oxetan-3-yl)methanamine (Compound L)

This derivative replaces the TBS group with a 4-isopropylpiperazine substituent. The piperazine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the lipophilic TBS group. Compound L was utilized in the synthesis of p97 ATPase inhibitors, where its amine group facilitated reductive amination reactions .FTO-30 N to FTO-36 N Series

These compounds feature pyrrolidin-1-yl or substituted aryl groups on the oxetane ring. For example, FTO-30 N (N-(3,4-Dimethylbenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine) exhibits improved binding to FTO demethylase due to the pyrrolidine’s conformational flexibility and aromatic interactions. The absence of a silyl group reduces steric hindrance, enabling better target engagement .

Aromatic Substituents

- This derivative has a molecular weight of 195.21 g/mol (C₁₀H₁₂FNO) and is noted for its use in heterocyclic building blocks, with 98% purity .

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine

Similar to the 4-fluorophenyl analogue but with meta-substitution, this compound (CAS: 1393552-17-4) shows distinct pharmacokinetic profiles due to altered dipole moments and solubility. Its purity and NMR data are well-documented .

Trifluoromethyl Substituents

- [3-(Trifluoromethyl)oxetan-3-yl]methanamine The trifluoromethyl group (CF₃) provides strong electron-withdrawing effects and metabolic resistance.

Biological Activity

(3-((tert-Butyldimethylsilyl)oxy)oxetan-3-yl)methanamine is a compound that incorporates a tert-butyldimethylsilyl (TBDMS) protective group, which is commonly used in organic synthesis to enhance the stability and reactivity of various functional groups. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an oxetane ring, which is known for its unique reactivity and potential in forming various derivatives that may exhibit biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interaction with biological systems, potential therapeutic effects, and mechanisms of action.

1. Antimicrobial Activity

Research indicates that compounds with silyl groups can exhibit antimicrobial properties. The TBDMS group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against bacterial strains. For instance, studies have shown that silyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . The oxetane moiety is believed to play a crucial role in this activity by interacting with cellular targets involved in cell cycle regulation.

3. Neuroprotective Effects

Recent studies have suggested that silyl-containing compounds may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Experimental models have shown a reduction in oxidative stress markers following treatment with this compound .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anticancer | Induction of apoptosis via cell cycle modulation | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Anticancer Activity

In a controlled study, human cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. Flow cytometry analyses confirmed an increase in early and late apoptotic cells post-treatment, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.